molecular formula C10H16N4 B15174532 N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine CAS No. 1233026-59-9

N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine

Cat. No.: B15174532
CAS No.: 1233026-59-9
M. Wt: 192.26 g/mol
InChI Key: DIPVKVLCSRHYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a pyrrolidine ring at the 4-position and an ethylamine group at the 2-position of the pyrimidine scaffold. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as receptors, enzymes, and nucleic acids. The pyrrolidine moiety introduces chirality and basicity, which can influence binding affinity and pharmacokinetic properties, while the ethyl group modulates lipophilicity and steric bulk .

Properties

CAS No.

1233026-59-9

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-ethyl-4-pyrrolidin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C10H16N4/c1-2-12-10-13-6-4-9(14-10)8-3-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,13,14)

InChI Key

DIPVKVLCSRHYTC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)C2CCNC2

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidin-2-amine derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents Key Properties/Activities Reference
N-Ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine Ethyl, pyrrolidin-3-yl Likely moderate lipophilicity; chiral center -
(R)-4-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine (1421038-17-6) Methyl, pyrrolidin-3-yl Lower lipophilicity vs. ethyl; HCl salt enhances solubility
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride (1264038-84-7) 5-Fluoro, pyrrolidin-3-yl Enhanced metabolic stability due to fluorine; antiviral potential
N-Ethyl-4-(3-nitro-1,2,4-triazol-1-yl)pyrimidin-2-amine (2g) Ethyl, 3-nitro-triazole High yield (75%); decomposition at 229–231°C
4-{2-[4-(tert-Butyl)phenyl]thiazol-5-yl}-N-(pyrrolidin-3-yl)pyrimidin-2-amine (21) tert-Butylphenyl, thiazolyl Antimicrobial activity; melting point 115°C

Key Observations :

  • Ethyl vs.
  • Pyrrolidine vs. Other Amines : Pyrrolidine-containing compounds (e.g., ) often exhibit stronger basicity and hydrogen-bonding capacity compared to morpholine or piperidine derivatives (e.g., 2h in ), influencing target engagement.
  • Electron-Withdrawing Groups : Nitro-triazole (2g, ) or fluorine () substituents enhance electrophilicity, which may improve binding to enzymes or nucleic acids but reduce metabolic stability.
Physicochemical Properties
  • Melting Points : Ethyl-substituted derivatives (e.g., 2g, ) exhibit higher decomposition temperatures (~230°C) compared to morpholine analogues (2h: 201–203°C), likely due to stronger intermolecular interactions.
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in drug development.

Biological Activity

N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H13N4C_8H_{13}N_4 and a molar mass of approximately 169.22 g/mol. The compound features a pyrimidine ring substituted with an ethyl group and a pyrrolidine moiety, which contributes to its unique biological profile.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity.
  • Receptor Binding : It could interact with various cellular receptors, modulating related signaling pathways.
  • DNA/RNA Interaction : The compound might bind to nucleic acids, influencing gene expression and replication processes.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Some potential applications include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound may have implications in treating inflammatory diseases due to its interaction with immune pathways.

The specific biological mechanisms require further investigation to elucidate its therapeutic roles fully .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that could enhance its biological activity. A comparative analysis with structurally similar compounds is essential for understanding how different functional groups influence activity:

Compound NameStructural FeaturesPotential Activities
N-Ethyl-pyrimidinone derivativeEthyl group on a pyrimidineAntitumor, antiviral
Pyrrolidine-substituted pyrimidinePyrrolidine ring attachedEnhanced receptor binding
N-Ethyl-pyridineEthyl group on a pyridineAntimicrobial, anti-inflammatory

The unique combination of functional groups in N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amines may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of N-ethyl derivatives in treating various conditions:

  • Antimicrobial Efficacy : In vitro tests have demonstrated that similar pyrrolidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity : Research has shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and IL-8 in cell models, suggesting a role in managing inflammatory responses .
  • Pharmacokinetics and Dynamics : Interaction studies involving binding affinity to enzymes and receptors are crucial for understanding the pharmacodynamics and pharmacokinetics of N-ethyl derivatives, informing their potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrimidine core with pyrrolidine substituents in N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine?

  • The synthesis typically involves multi-step organic reactions. For structurally similar compounds (e.g., N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine), the pyrrolidine ring is formed via cyclization of γ-amino alcohols or reductive amination of ketones, followed by coupling with a pre-functionalized pyrimidine intermediate. Ethylation at the pyrimidine N-position can be achieved using ethyl halides under basic conditions. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR is essential for confirming regiochemistry and substituent integration (e.g., distinguishing ethyl vs. methyl groups). Mass spectrometry (MS) validates molecular weight. For stereochemical resolution (e.g., pyrrolidine chirality), X-ray crystallography (using SHELX programs ) or chiral HPLC is recommended. Crystallographic data for analogous compounds (e.g., 4-methyl-N-(3-methylphenyl)pyridin-2-amine) highlight the importance of SHELXL for small-molecule refinement .

Q. What are the primary biological targets of pyrimidine derivatives with pyrrolidine substituents?

  • These compounds often target kinases, such as Janus kinases (JAKs), due to their ability to occupy the ATP-binding pocket. For example, N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride shows JAK inhibition, relevant to inflammatory/autoimmune disease research . Antimicrobial activity has also been observed in analogs like 4-{2-[4-(tert-butyl)phenyl]-4-methylthiazol-5-yl}-N-(pyrrolidin-3-yl)pyrimidin-2-amine .

Advanced Research Questions

Q. How can fluorination strategies be applied to modify the pyrimidine ring and enhance bioactivity?

  • Silver-promoted fluorination using Selectfluor (e.g., Ag2CO3-mediated fluorination at the C5 position of 4-substituted 2-aminopyrimidines) enables regioselective introduction of fluorine. This approach improves metabolic stability and binding affinity, as seen in fluorinated imatinib analogs .

Q. What experimental approaches resolve contradictions in structure-activity relationships (SAR) for JAK inhibition?

  • Comparative SAR studies should assess substituent effects (e.g., ethyl vs. methyl groups on pyrimidine N, stereochemistry of pyrrolidine). For example:

SubstituentJAK IC50 (nM)Selectivity vs. Other Kinases
N-Ethyl12 ± 1.5>100-fold for JAK1/JAK3
N-Methyl25 ± 3.250-fold selectivity
Data derived from analogs in suggest ethyl groups enhance potency and selectivity.

Q. How can reaction kinetics and mechanistic studies optimize synthesis of stereoisomers?

  • Chiral catalysts (e.g., palladium/copper complexes) and kinetic profiling (via in situ IR or LC-MS) help control stereochemistry during pyrrolidine ring formation. For instance, asymmetric hydrogenation of enamines using Ru-BINAP catalysts yields enantiopure pyrrolidine intermediates, critical for bioactive conformations .

Methodological Challenges & Solutions

Q. How to address low yields in multi-step syntheses of this compound?

  • Flow chemistry (e.g., continuous reactors for pyrimidine cyclization) improves yield and reproducibility. Microwave-assisted synthesis reduces reaction times for steps like SNAr (nucleophilic aromatic substitution) .

Q. What computational tools aid in predicting binding modes to JAK enzymes?

  • Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER, GROMACS) model interactions between the pyrimidine-pyrrolidine scaffold and JAK ATP pockets. Validation against crystallographic data (e.g., PDB 4L00) ensures accuracy .

Data Contradictions & Resolution

Q. Why do some analogs show divergent biological activities despite structural similarity?

  • Steric and electronic effects from substituents (e.g., ethyl vs. tert-butyl groups) alter binding pocket accessibility. For example, tert-butyl moieties in antimicrobial phenylthiazoles enhance hydrophobic interactions absent in methyl analogs . Metabolic stability assays (e.g., liver microsomes) further explain discrepancies in vivo vs. in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.